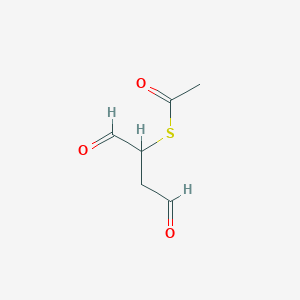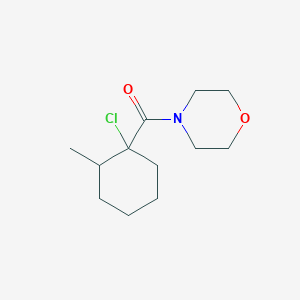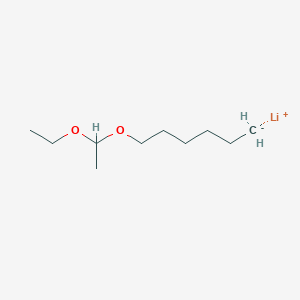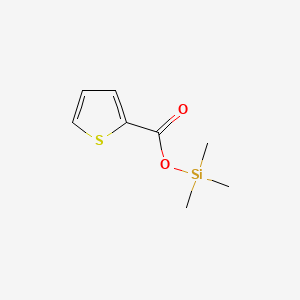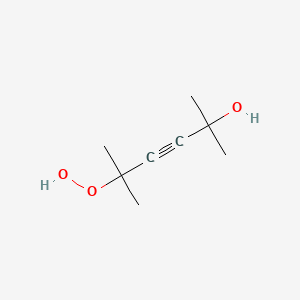
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol is an organic compound with the molecular formula C8H14O3 It is a hydroperoxide derivative of 2,5-dimethylhex-3-yn-2-ol, characterized by the presence of a hydroperoxy group (-OOH) attached to the carbon atom at position 5
Méthodes De Préparation
The synthesis of 5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol typically involves the hydroperoxidation of 2,5-dimethylhex-3-yn-2-ol. The reaction is carried out under controlled conditions using hydrogen peroxide (H2O2) as the oxidizing agent. The process requires careful control of temperature and pH to ensure the selective formation of the hydroperoxide product.
Analyse Des Réactions Chimiques
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The hydroperoxy group can be reduced to an alcohol group (-OH) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroperoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce hydroperoxy groups into other molecules.
Biology: It is studied for its potential biological activity and effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol involves the interaction of the hydroperoxy group with various molecular targets. The hydroperoxy group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) or other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the conditions under which it is applied.
Comparaison Avec Des Composés Similaires
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol can be compared with other hydroperoxy compounds, such as:
2,5-Dihydroperoxy-2,5-dimethylhex-3-yne: Similar in structure but with two hydroperoxy groups.
2,5-Dimethyl-5-hexen-3-yn-2-ol: The parent compound without the hydroperoxy group.
2,5-Dimethylhex-5-en-3-yn-2-ol: A similar compound with a different arrangement of double and triple bonds.
Propriétés
Numéro CAS |
54136-03-7 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
5-hydroperoxy-2,5-dimethylhex-3-yn-2-ol |
InChI |
InChI=1S/C8H14O3/c1-7(2,9)5-6-8(3,4)11-10/h9-10H,1-4H3 |
Clé InChI |
PWNYNNXOLWEHJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC(C)(C)OO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dihydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14638110.png)

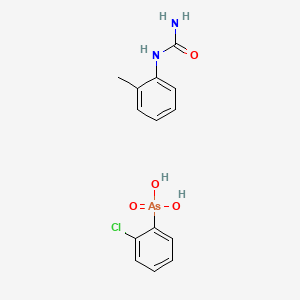
![N,N'-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14638120.png)
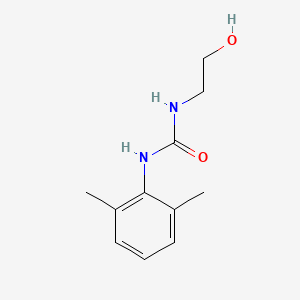
![Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-](/img/structure/B14638125.png)
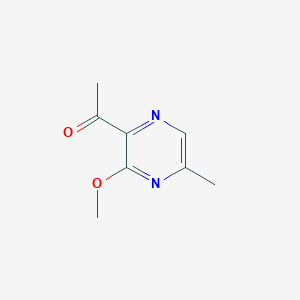
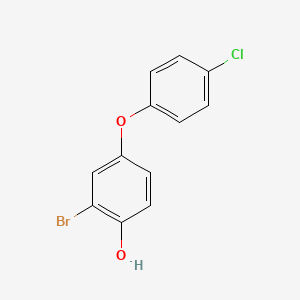
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)
